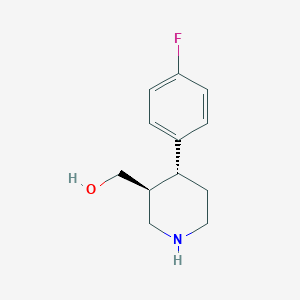
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
概述
描述
西莫司他是一种含脒基的丝氨酸蛋白酶抑制剂,以其神经保护特性而闻名。 它已被研究用于其抑制N-甲基-D-天冬氨酸 (NMDA) 受体的能力,这些受体在突触可塑性、学习、记忆、神经元发育和存活中起着至关重要的作用 .
准备方法
合成路线和反应条件
西莫司他可以通过一系列涉及脒基和4,5-二氢-1H-咪唑-2-基氨基的化学反应合成。 该制备方法包括将化合物溶解在二甲基亚砜 (DMSO) 中以达到所需的浓度 .
工业生产方法
西莫司他的工业生产方法涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该化合物通常在-20°C下储存以实现长期稳定性 .
化学反应分析
反应类型
西莫司他经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团替换一个官能团。
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂。 这些条件通常涉及控制温度和pH值以确保所需的反应途径 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生西莫司他的还原形式 .
科学研究应用
西莫司他在科学研究中具有广泛的应用,包括:
化学: 用作研究丝氨酸蛋白酶抑制和NMDA受体拮抗的模型化合物。
生物学: 在各种生物模型中研究其神经保护作用。
医学: 探索其在神经退行性疾病和视网膜保护方面的潜在治疗应用。
作用机制
西莫司他通过在NR2B亚基的Ifenprodil结合位点拮抗NMDA受体来发挥作用。这种抑制包括电压无关和电压依赖的成分,表明存在浅层和深层结合位点。 该化合物表现出复杂的电压依赖性,其明显的尾电流和过冲表明存在开放通道阻滞 .
相似化合物的比较
西莫司他与其他类似化合物进行比较,例如萘莫司他、加贝沙、富拉脒、五脒、二咪嗪和DAPI。虽然所有这些化合物都表现出对负责电压无关抑制的浅层结合位点的相似亲和力,但它们对深层位点的亲和力差异很大。 西莫司他独特的浅层和深层结合位点亲和力组合使其与这些相关化合物区分开来 .
类似化合物列表
- 萘莫司他
- 加贝沙
- 富拉脒
- 五脒
- 二咪嗪
- DAPI
西莫司他独特的性质和多样的应用使其成为科学研究和潜在治疗开发中一种有价值的化合物。
属性
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPBHBOBJYXTD-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925050 | |
| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125224-43-3 | |
| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Q1: What is the significance of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol in pharmaceutical chemistry?
A1: this compound serves as a vital building block in the synthesis of paroxetine []. Paroxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for treating conditions like depression and anxiety disorders. This compound's specific stereochemistry (3S,4R) is crucial for the pharmacological activity of paroxetine.
Q2: How is this compound identified and characterized in a laboratory setting?
A2: Advanced analytical techniques are employed to identify and characterize this compound. These include:
- Nuclear Magnetic Resonance Spectroscopy (NMR): This technique provides detailed information about the compound's structure, including the connectivity and spatial arrangement of atoms. Two-dimensional NMR (2D-NMR) is particularly useful for resolving complex structures [].
- Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ions, which helps determine the compound's molecular weight and identify any fragments [].
- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies different compounds in a mixture based on their chemical properties. It is frequently used to assess the purity of synthesized this compound and detect any impurities [].
Q3: Can this compound degrade, and if so, what are the implications?
A3: Yes, this compound can degrade under certain conditions, such as exposure to hydrochloric acid or hydrogen peroxide []. This degradation can lead to the formation of impurities like (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine []. The presence of such impurities can impact the quality, safety, and efficacy of the final drug product, paroxetine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)


![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)



